

# The CRAC Channel Inhibitor-1: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | CRAC channel inhibitor-1 |           |
| Cat. No.:            | B1664857                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Calcium Release-Activated Calcium (CRAC) channel inhibitors, with a specific focus on "CRAC channel inhibitor-1," as powerful tools in cancer research. Dysregulation of calcium (Ca²+) signaling is increasingly recognized as a hallmark of cancer, contributing to processes such as proliferation, migration, and resistance to apoptosis. CRAC channels, as key regulators of Ca²+ influx, have emerged as promising therapeutic targets. This document provides a comprehensive overview of the mechanism of action, experimental protocols, and relevant signaling pathways associated with CRAC channel inhibition in cancer.

## The CRAC Channel: A Gateway for Cancer Cell Signaling

The CRAC channel is a highly selective calcium channel primarily composed of two key proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) and the Orai protein in the plasma membrane.[1][2] The canonical activation of the CRAC channel, a process known as store-operated calcium entry (SOCE), is initiated by the depletion of Ca<sup>2+</sup> from the ER.[1] This depletion is sensed by STIM proteins, which then translocate and cluster at ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular Ca<sup>2+</sup>.[2][3]



This influx of Ca<sup>2+</sup> acts as a crucial second messenger, activating a cascade of downstream signaling pathways that are pivotal for cancer cell pathophysiology, including proliferation, survival, and metastasis.[1]

#### **CRAC Channel Inhibitor-1 (Compound 55)**

"CRAC channel inhibitor-1" is a specific small molecule inhibitor of the Orai1 protein component of the CRAC channel.[4] It is also referred to as "compound 55" in scientific literature.[4] Its chemical structure represents a novel chemotype for targeting CRAC channels. [5]

Chemical Structure of CRAC channel inhibitor-1 (Compound 55):

- Canonical SMILES:c1ccc(cc1)C(C)NC(=O)Nc2ccc(cc2)C(F)(F)F
- InChl:InChl=1S/C17H17F3N2O/c1-11(12-5-3-2-4-6-12)21-16(23)22-14-9-7-13(8-10-14)17(18,19)20/h2-11H,1H3
- InChikey:QWSDCSONRPLTCM-UHFFFAOYSA-N

This compound serves as a valuable tool for dissecting the role of CRAC channels in cancer biology and as a lead compound for the development of more potent and selective inhibitors.

## Quantitative Data: Potency of CRAC Channel Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **CRAC channel inhibitor-1** and other commonly used CRAC channel inhibitors against various cancer cell lines. These values highlight the differential sensitivity of cancer cells to CRAC channel blockade and provide a basis for selecting appropriate inhibitors and concentrations for experimental studies.



| Inhibitor                              | Cancer Cell<br>Line | Cancer<br>Type                              | IC50 (μM) | Assay              | Reference |
|----------------------------------------|---------------------|---------------------------------------------|-----------|--------------------|-----------|
| CRAC channel inhibitor-1 (Compound 55) | Jurkat              | Leukemia                                    | ~1        | IL-2<br>Production | [6]       |
| RP4010                                 | L3.6pl              | Pancreatic<br>Ductal<br>Adenocarcino<br>ma  | ~1        | MTT                | [7]       |
| RP4010                                 | MiaPaCa-2           | Pancreatic<br>Ductal<br>Adenocarcino<br>ma  | ~10       | MTT                | [7]       |
| RP4010                                 | BxPC-3              | Pancreatic<br>Ductal<br>Adenocarcino<br>ma  | ~26       | MTT                | [7]       |
| Synta66                                | RBL cells           | Rat<br>Basophilic<br>Leukemia               | 1.4       | ICRAC              | [8]       |
| SKF-96365                              | Jurkat              | Leukemia                                    | 12        | ICRAC              | [8]       |
| SKF-96365                              | K510                | Esophageal<br>Squamous<br>Cell<br>Carcinoma | 5.58      | CCK-8              | [9]       |
| SKF-96365                              | K30                 | Esophageal<br>Squamous<br>Cell<br>Carcinoma | 31.52     | CCK-8              | [9]       |



| SKF-96365                   | EC9706                      | Esophageal<br>Squamous<br>Cell<br>Carcinoma | 23.78 | CCK-8 | [9] |
|-----------------------------|-----------------------------|---------------------------------------------|-------|-------|-----|
| Carboxyamid otriazole (CAI) | HEK293                      | Human<br>Embryonic<br>Kidney                | ~0.5  | ICRAC | [8] |
| GSK-5498A                   | HEK293<br>(STIM1/ORAI<br>1) | Human<br>Embryonic<br>Kidney                | ~1    | ICRAC | [8] |
| RO2959                      | RBL-2H3<br>cells            | Rat<br>Basophilic<br>Leukemia               | ~0.4  | ICRAC | [6] |

### **Signaling Pathways and Visualizations**

Inhibition of CRAC channels disrupts key signaling pathways that drive cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for evaluating CRAC channel inhibitors.

#### **CRAC Channel Activation and Downstream Signaling**





Click to download full resolution via product page

CRAC Channel Activation and Downstream Signaling Pathways.



### **NFAT-Mediated Regulation of the Cell Cycle**



Click to download full resolution via product page





NFAT-mediated cell cycle regulation downstream of CRAC channels.

### PI3K/Akt/mTOR Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. How does in vitro testing compare with in vivo testing? Certis Oncology [certisoncology.com]
- 2. Structural and functional mechanisms of CRAC channel regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional mechanisms of CRAC channel regulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer | PLOS One [journals.plos.org]
- 8. Store-operated CRAC channel inhibitors: opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The CRAC Channel Inhibitor-1: A Technical Guide for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664857#crac-channel-inhibitor-1-as-a-tool-for-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com